![molecular formula C13H13NO B13819026 1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13819026.png)
1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is particularly interesting due to its unique structure, which combines the indole core with a cyclopentane ring, making it a valuable building block in synthetic chemistry and pharmaceutical research .
Méthodes De Préparation
The synthesis of 1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones under acidic conditions to form the indole core. This is followed by N-alkylation to introduce the methyl group. The aldehyde functionality can be introduced through formylation reactions .
Industrial production methods often utilize multicomponent reactions (MCRs) due to their efficiency and high yield. These reactions involve the combination of multiple starting materials in a single reaction vessel, reducing the need for intermediate purification and minimizing waste .
Analyse Des Réactions Chimiques
1-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Major products formed from these reactions include carboxylic acids, alcohols, and various substituted indoles, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of biological pathways involving indole derivatives, which play roles in cell signaling and metabolism.
Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde involves its interaction with various molecular targets. The indole core can interact with enzymes and receptors, modulating their activity. For example, indole derivatives are known to act as inhibitors of enzymes like aldose reductase, which is involved in diabetic complications .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde include other indole derivatives such as:
1H-Indole-3-carbaldehyde: A precursor for the synthesis of biologically active molecules.
1,2,3,4-Tetrahydrocyclopenta[b]indole: A reduced form of the compound without the aldehyde group.
1-Methylindole: Lacks the cyclopentane ring but shares the methylated indole core
These compounds share structural similarities but differ in their functional groups and ring structures, which influence their chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C13H13NO |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde |
InChI |
InChI=1S/C13H13NO/c1-8-5-6-11-12(8)10-4-2-3-9(7-15)13(10)14-11/h2-4,7-8,14H,5-6H2,1H3 |
Clé InChI |
BGYRJQYUOKSBED-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=C1C3=CC=CC(=C3N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


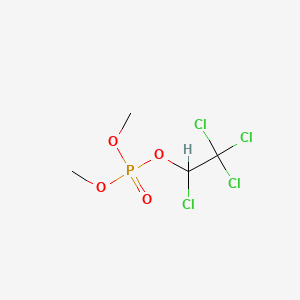
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[6-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B13818954.png)

![Benzothiazole, 2-[(tribromomethyl)sulfonyl]-](/img/structure/B13818971.png)
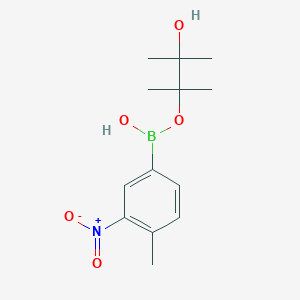
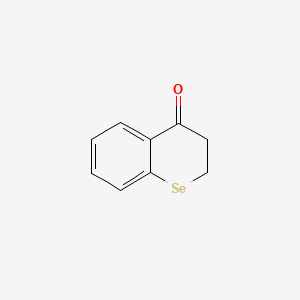
![Acetic acid,2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, methyl ester](/img/structure/B13818987.png)
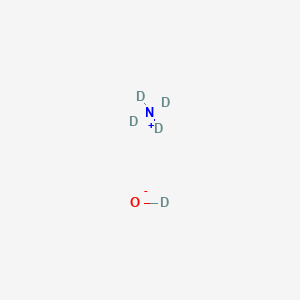
![acetic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13818993.png)
![2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid](/img/structure/B13818998.png)
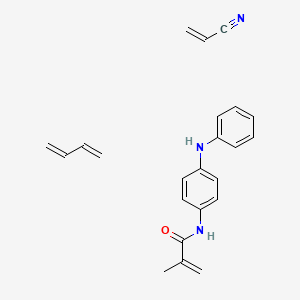
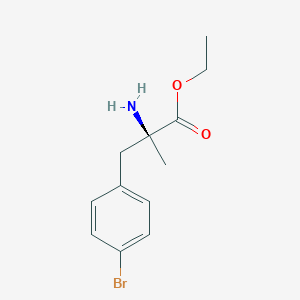
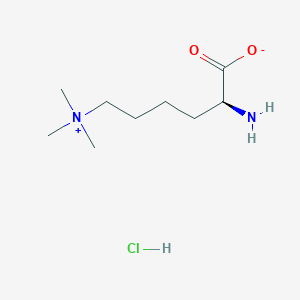
![1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid](/img/structure/B13819040.png)
